3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
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Overview
Description
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions that allow for the efficient synthesis of highly substituted imidazole derivatives. These methods are advantageous due to their high yields and the ability to incorporate a wide range of substituents .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolepropionic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazolepropionic acid, alcohol derivatives, and various substituted imidazole compounds .
Scientific Research Applications
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis . The amino group can form hydrogen bonds, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the carbonyl group.
1-Methyl-2-trichloroacetylimidazole: Contains a trichloroacetyl group instead of the amino and propanone groups.
Uniqueness
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is unique due to the presence of both an amino group and a carbonyl group attached to the imidazole ring. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(1-methylimidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-10-4-6(9-5-10)7(11)2-3-8/h4-5H,2-3,8H2,1H3 |
InChI Key |
RZOZNXNQQAREPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CCN |
Origin of Product |
United States |
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